Product packaging for Styrylethyltrimethoxysilane(Cat. No.:)

Styrylethyltrimethoxysilane

Cat. No.: B1632447
M. Wt: 252.38 g/mol
InChI Key: ZVDJGAZWLUJOJW-UHFFFAOYSA-N
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Description

Styrylethyltrimethoxysilane is an olefin-functional trialkoxysilane that serves as a versatile coupling agent in advanced materials research. Its molecular structure features a styrenic vinyl group and hydrolyzable trimethoxysilane groups, enabling it to form durable covalent bridges between organic polymers and inorganic surfaces like glass, silicon, and metals (Gelest). This dual functionality allows researchers to incorporate the bulk properties of different phases into uniform composite structures, modify surface wettability and adhesion, and order the interfacial region of materials. A prominent and innovative application of this compound is in the synthesis of high-sulfur content polymers via inverse vulcanization (PMC). In this process, it reacts with elemental sulfur to create soluble polysulfide-alkoxysilane copolymers. These copolymers can subsequently be cured through mild, room-temperature polycondensation triggered by hydrolysis under slightly acidic conditions (e.g., HCl at pH 4). This unique combination of inverse vulcanization and silane chemistry enables novel research applications, including the creation of functional coatings for mercury ion remediation, the development of cross-linked thermosets, and the surface modification of particles and filters for environmental applications (PMC). The compound is a liquid with a density of approximately 1.02 g/mL and a flash point of 97 °C, requiring standard laboratory safety practices for handling (Gelest)(Fluorochem). This compound is For Research Use Only. It is strictly prohibited for personal, household, medicinal, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3Si B1632447 Styrylethyltrimethoxysilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

IUPAC Name

1-(4-ethenylphenyl)ethyl-trimethoxysilane

InChI

InChI=1S/C13H20O3Si/c1-6-12-7-9-13(10-8-12)11(2)17(14-3,15-4)16-5/h6-11H,1H2,2-5H3

InChI Key

ZVDJGAZWLUJOJW-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C=C)[Si](OC)(OC)OC

Canonical SMILES

CC(C1=CC=C(C=C1)C=C)[Si](OC)(OC)OC

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Inverse Vulcanization
    • Overview: STEMS is used to convert elemental sulfur into polysilanes through inverse vulcanization, creating high-sulfur-content polymers.
    • Applications: The resultant materials are utilized in:
      • Infrared optics
      • Catalysis
      • Lithium-sulfur batteries
      • Pollutant remediation
      • Antibacterial surfaces
      • Heal-able materials
    Case Study: A study demonstrated that polysilanes derived from STEMS exhibited enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and environmental remediation .
  • Silane Coupling Agent
    • Functionality: Acts as a bridge between organic polymers and inorganic materials, improving adhesion and mechanical properties.
    • Applications in Composites: STEMS enhances the performance of composite materials by promoting interfacial bonding between fillers (like silica) and resin matrices.
    Case Study: Research indicated that using STEMS as a coupling agent in dental materials resulted in improved shear bond strength compared to traditional silanes, particularly after aging tests simulating oral conditions .
  • Mesoporous Silica Synthesis
    • Method: Organically-modified mesoporous silica can be prepared using STEMS through a one-pot synthesis method.
    • Properties: The resulting materials exhibit high surface areas and controlled pore sizes, making them suitable for applications in catalysis and drug delivery.
    Data Table: Properties of Mesoporous Silica Synthesized with STEMS
    PropertyValue
    Surface Area> 800 m²/g
    Pore Size2-5 nm
    Pore Volume0.5-1.0 cm³/g
  • Environmental Applications
    • Pollutant Remediation: STEMS-modified silica microparticles have shown enhanced capabilities for pollutant capture and degradation, indicating its potential role in environmental cleanup technologies.

Safety Considerations

While STEMS has numerous beneficial applications, it is important to note that it can be irritating to the skin, eyes, and respiratory system. Proper handling protocols should be followed to mitigate risks associated with exposure.

Comparison with Similar Compounds

Key Physical Properties:

Property Value
Boiling Point 98°C (0.1 mmHg)
Density 1.02 g/mL
Refractive Index 1.505 (20°C)
Flash Point 97°C
Purity 90–92% (technical grade)

Its applications span dental composites, nanoparticle functionalization, and inverse vulcanization for high-sulfur materials .

Comparison with Similar Compounds

Table 1: Functional and Structural Comparison

Compound Functional Group Key Applications Reactivity/Performance Highlights Reference
Styrylethyltrimethoxysilane Styryl (aromatic) Dental composites, coatings, adhesives High modulus in composites; radical polymerization compatibility
3-Methacryloxypropyltrimethoxysilane Methacrylate Adhesives, polymer coatings Excellent adhesion to metals; UV-curable
Allyltrimethoxysilane Allyl Crosslinking agent, rubber composites Moderate thermal stability; thiol-ene reactions
Vinyltriethoxysilane Vinyl Silicone modification, glass coatings Hydrolysis-resistant; flexible films
Cyclohexyltrimethoxysilane Cyclohexyl (aliphatic) Hydrophobic coatings, sealants Low polarity; moisture resistance

Table 2: Performance in Composite Materials

Study Context Compound Tested Key Finding Reference
Dental nanocomposites This compound Highest modulus (3.5 GPa) due to aromatic interphase reinforcement
3-Methacryloxypropyltrimethoxysilane Moderate modulus (2.8 GPa); high methacrylate conversion (~75%)
Adhesion to titanium This compound Shear bond strength: 18.4 MPa (with cross-linker)
3-Methacryloxypropyltrimethoxysilane Shear bond strength: 22.1 MPa (optimal for methacrylate-based resins)
Nanoparticle functionalization This compound Enhanced dispersion in aromatic polymer matrices (e.g., polystyrene)
7-Octenyltrimethoxysilane Better compatibility with non-polar polymers (e.g., polyethylene)

Advantages and Limitations

  • Advantages :
    • High compatibility with aromatic polymers (e.g., polystyrene, epoxy resins).
    • Superior mechanical reinforcement in composites.
  • Limitations: Higher cost compared to aliphatic silanes (e.g., vinyltriethoxysilane). Limited solubility in polar solvents due to aromaticity.

Preparation Methods

Core Reaction Mechanism

The primary industrial route for styrylethyltrimethoxysilane production involves a Grignard reagent approach, where styryl magnesium bromide reacts with tetramethoxysilane under controlled conditions. This nucleophilic substitution replaces methoxy groups with styryl functionalities through a three-step process:

  • Grignard Formation : Bromostyrene reacts with magnesium turnings in anhydrous diethyl ether at 2–5°C to form the organometallic intermediate.
  • Silane Substitution : Tetramethoxysilane (262 mmol) is added dropwise to maintain temperatures below 15°C, facilitating sequential substitution of methoxy groups.
  • Quenching & Isolation : The reaction mixture is hydrolyzed with dilute HCl, followed by solvent removal under reduced pressure to yield a crude product mixture.

The ²⁹Si-NMR analysis of crude products reveals three primary components (Figure 1):

  • Mono-substituted : p-vinyl phenyl trimethoxysilane (δ −45 ppm)
  • Di-substituted : bis(p-vinyl phenyl) dimethoxysilane (δ −55 ppm)
  • Tri-substituted : tris(p-vinyl phenyl) methoxysilane (δ −65 ppm)

Solvent System Optimization

Comparative studies demonstrate solvent choice critically impacts substitution efficiency and yield (Table 1):

Table 1 : Solvent effects on Grignard synthesis outcomes

Solvent Temperature Range Yield (p-vinyl phenyl trimethoxysilane) Byproduct Formation
Diethyl ether 2–45°C 39.6 mmol (15%) Moderate trisubstituted species
Tetrahydrofuran 5–25°C 170.5 mmol (39%) Minimal trisubstitution

The dielectric constant of tetrahydrofuran (ε = 7.6) enhances silane solubility and Grignard reactivity compared to diethyl ether (ε = 4.3), explaining the nearly threefold yield improvement. However, ether systems produce more thermally stable products suitable for high-temperature applications.

Fractional Distillation Purification

Multi-Stage Vacuum Distillation

Crude reaction mixtures undergo fractional distillation under vacuum (0.1–5 mmHg) with 0.1% hydroquinone inhibitor to prevent styrenic polymerization. A three-column system achieves 92% purity by sequentially removing:

  • Low Boilers : Unreacted bromostyrene (bp 98°C/0.1 mmHg)
  • Mid Fractions : Di- and tri-substituted silanes (bp 145–160°C/0.1 mmHg)
  • Target Compound : p-vinyl phenyl trimethoxysilane (bp 98°C/0.1 mmHg)

Isomer Separation Challenges

Commercial this compound contains regioisomeric mixtures (meta:para = 1:3) and α/β-vinyl positional isomers. Advanced chromatographic analyses (GC-MS, HPLC) reveal these isomers exhibit distinct reactivity:

  • Para-isomers : Higher hydrolysis rates (k = 0.42 min⁻¹) due to reduced steric hindrance
  • Meta-isomers : Enhanced thermal stability (TGA onset 215°C vs. 205°C for para)

Industrial protocols typically retain this isomer mixture unless specified, as separation requires simulated moving bed chromatography – a cost-prohibitive step for large-scale production.

Alternative Synthesis Pathways

Hydrosilylation Approaches

While less common, platinum-catalyzed hydrosilylation offers a supplemental route:

CH₂=CH-C₆H₄-CH₂CH₂Si(OCH₃)₃ → HSi(OCH₃)₃ + CH≡C-C₆H₄-CH₂CH₃  

Karstedt's catalyst (5 ppm Pt) facilitates this reaction at 80°C with 78% conversion efficiency, though competing β-hydride elimination limits yields compared to Grignard methods.

Mechanochemical Synthesis

Emerging ball-milling techniques enable solvent-free production by grinding elemental silicon with chlorostyrene derivatives:
$$
3 \text{ Cl-C₆H₄-CH₂CH₃ } + \text{ Si } + 3 \text{ CH₃OH } \xrightarrow{\text{Mechanical Activation}} \text{ this compound } + 3 \text{ HCl }
$$
This method achieves 65% yield after 12h milling but currently remains at lab-scale due to equipment wear challenges.

Industrial-Scale Production Metrics

Leading manufacturers employ continuous flow reactors to optimize the Grignard process (Table 2):

Table 2 : Benchmarked industrial production parameters

Parameter Optimal Range Effect on Purity
Reaction Temperature 130–140°C Maximizes mono-substitution
Mg:Silyl Chloride Ratio 1.05:1 Minimizes Si-O-Si byproducts
Distillation Pressure 0.1–0.5 mmHg Prevents thermal decomposition
Inhibitor Concentration 0.1–0.3% hydroquinone Controls viscosity increase

Post-synthesis QC protocols include:

  • FT-IR Validation : ν(Si-O-C) at 1080 cm⁻¹, ν(C=C) at 1630 cm⁻¹
  • Karl Fischer Titration : <500 ppm H₂O content
  • GC-MS Purity Verification : ≥92% main peak area

Q & A

Basic Research Questions

Q. What are the common synthetic routes for styrylethyltrimethoxysilane, and what factors influence reagent selection?

  • Methodological Answer : this compound synthesis typically involves hydrosilylation or alkoxy displacement reactions. Key considerations include:

  • Starting Materials : Alkyltrichlorosilanes offer substrate diversity but are highly hydrolysis-sensitive, requiring anhydrous conditions. Trialkoxyalkylsilanes (e.g., trimethoxy derivatives) are preferred for their stability and reduced steric hindrance during nucleophilic displacement .
  • Solvent Selection : Hydrocarbon solvents (e.g., pentane, hexane) are optimal for aliphatic silanes due to ease of product isolation. Polar solvents like THF may introduce side reactions .
  • Counterion Effects : Diisopropylamine is often used to stabilize intermediates and promote product formation .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify the presence of styrenic protons (δ 5–7 ppm) and methoxy groups (δ 3–4 ppm). 29Si^{29}\text{Si} NMR confirms silicon bonding environments .
  • FTIR : Peaks at ~1080–1100 cm1^{-1} indicate Si–O–C stretching, while vinyl C=C stretches appear at ~1600 cm1^{-1} .
  • Chromatography : GC-MS or HPLC identifies impurities (e.g., unreacted silanes or hydrolysis byproducts) in technical-grade samples (92–90% purity) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation (H335) .
  • Spill Management : Absorb spills with inert materials (e.g., sand, silica gel) and avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis during this compound synthesis?

  • Methodological Answer :

  • Moisture Control : Use molecular sieves (4 Å) in solvents like methanol to scavenge water .
  • Temperature Modulation : Maintain reactions at 0–5°C to slow hydrolysis kinetics.
  • Catalyst Selection : Lewis acids (e.g., BF3_3·OEt2_2) can accelerate silane formation before hydrolysis dominates .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR, FTIR, and XPS data to confirm functional group integrity. For example, XPS can detect silicon oxidation states (e.g., Si–O vs. Si–C bonds) .
  • Isotopic Labeling : Use deuterated solvents or 13C^{13}\text{C}-labeled reagents to distinguish overlapping signals in complex mixtures .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate structural assignments .

Q. How does steric hindrance impact the functionalization of this compound in nanocomposites?

  • Methodological Answer :

  • Surface Coverage Analysis : Use TGA to quantify silane loading on nanoparticles. Lower-than-expected values may indicate steric blocking by the styrylethyl group .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance silane diffusion to nanoparticle surfaces, mitigating steric effects .
  • Alternative Anchoring Groups : Compare with less bulky silanes (e.g., vinyltrimethoxysilane) to isolate steric contributions .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reagent stoichiometry, stirring rate) affecting yield and purity .
  • Post-Synthesis Purification : Employ fractional distillation or silica gel chromatography to isolate high-purity batches from technical-grade material (90–92%) .

Data Analysis & Reporting Guidelines

Q. How should researchers document experimental parameters for reproducibility in silane chemistry?

  • Methodological Answer :

  • Detailed Logs : Record solvent drying methods (e.g., molecular sieve activation time), stirring rates (e.g., 500 rpm for consistent mixing), and ambient humidity levels .
  • Standardized Characterization : Include full spectral data (NMR integration values, IR peak assignments) in supplementary materials .
  • Risk Assessments : Reference protocols like Prudent Practices for hazard analysis, even if not explicitly stated in literature .

Application-Specific Considerations

Q. What role does this compound play in capacitive energy storage systems?

  • Methodological Answer :

  • Surface Functionalization : The styrylethyl group enhances polymer-nanoparticle interfacial adhesion in dielectric composites, measured via impedance spectroscopy .
  • Crosslinking Efficiency : Compare capacitance retention before/after thermal curing to assess silane-driven network formation .

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